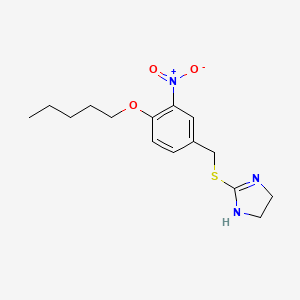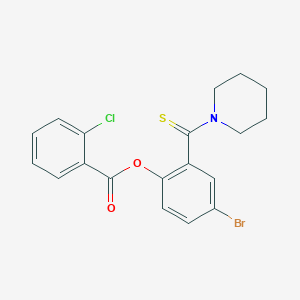
2-(3-Nitro-4-pentyloxy-benzylsulfanyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pentoxy group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of the nitro-substituted phenyl derivativeThe final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pentoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Lacks the nitro and pentoxy groups, resulting in different chemical properties.
3-Nitro-4-(methoxy)phenyl derivatives: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H21N3O3S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(3-nitro-4-pentoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H21N3O3S/c1-2-3-4-9-21-14-6-5-12(10-13(14)18(19)20)11-22-15-16-7-8-17-15/h5-6,10H,2-4,7-9,11H2,1H3,(H,16,17) |
InChI Key |
IBZDVSPZSFPNTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide](/img/structure/B11657226.png)
![2-[2-nitro-4-(trifluoromethyl)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11657227.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11657239.png)
![N,N-Dibenzyl-2-[N-(4-methylphenyl)4-fluorobenzenesulfonamido]acetamide](/img/structure/B11657251.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11657257.png)
![Ethyl 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11657259.png)
![6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11657269.png)
![Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B11657272.png)
![Diethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B11657275.png)
![5-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11657279.png)
![N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide](/img/structure/B11657289.png)
![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11657292.png)

